11-Dodecen-1-ol

Vue d'ensemble

Description

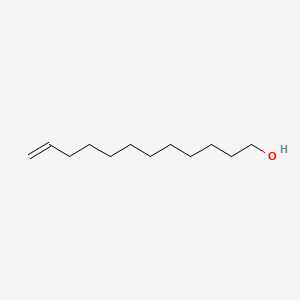

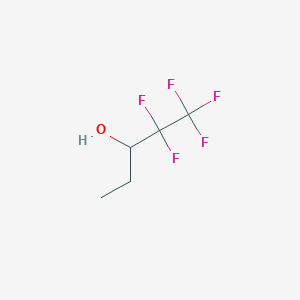

11-Dodecen-1-ol is a chemical compound with the formula C12H24O . It has a molecular weight of 184.3184 . It is also known by other names such as dodec-11-enol .

Synthesis Analysis

The synthesis process of 11-Dodecen-1-ol is skillful and the yield is high . It is widely used in food, cosmetics, medicine, biology, industry, and other fields .Molecular Structure Analysis

The molecular structure of 11-Dodecen-1-ol can be represented by the InChI code: InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2,13H,1,3-12H2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

11-Dodecen-1-ol has a molecular weight of 184.32 . It is a liquid at room temperature . The compound is stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Pheromone Synthesis and Insect Behavior

11-Dodecen-1-ol has been studied for its role in synthesizing insect pheromones. For example, it's involved in the synthesis of sex attractants for certain moth species, such as the silver Y moth (Autographa gamma L.) and the fall armyworm (Spodoptera frugiperda) (Tóth et al., 1983); (Tumlinson et al., 1986). These studies highlight its importance in the field of entomology and pest management.

Synthesis and Chemical Properties

Research has also delved into the synthesis and chemical properties of 11-Dodecen-1-ol. For instance, its electron impact-induced fragmentation pathways have been explored, providing insight into its chemical behavior and potential applications in material science (Yuan et al., 1993). Additionally, solvent effects on the growth and crystallinity of nanoparticles using 11-Dodecen-1-ol have been studied, indicating its relevance in nanotechnology (Bernard et al., 2018).

Inhibition and Modification of Pheromone Response

11-Dodecen-1-ol has been found to modify the sex pheromone response in insects. For example, it can prevent male loopers from orienting to a locus of evaporating sex pheromone, suggesting its potential use in controlling pest behavior (Mclaughlin et al., 1974).

Applications in Organic Synthesis

The compound has also been used in organic synthesis. For instance, an expedient synthesis of (R)-Patulolide A has been formulated using dodec-11-en-2-ol, a derivative of 11-Dodecen-1-ol, indicating its application in the synthesis of complex organic molecules (Sharma et al., 1996).

Safety and Hazards

The safety information for 11-Dodecen-1-ol indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Mécanisme D'action

Target of Action

This compound may have a variety of potential targets depending on its context of use .

Mode of Action

It’s known that the compound’s structure allows it to interact with various biological systems . More research is needed to fully understand its interactions with its targets and the resulting changes.

Biochemical Pathways

It’s known to be a metabolite in Homo sapiens, found in feces , suggesting it may play a role in human metabolism

Result of Action

Given its presence as a metabolite in humans

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 11-Dodecen-1-ol. For instance, it should be stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors such as pH, presence of other compounds, and specific biological or chemical conditions could also impact its action and efficacy.

Propriétés

IUPAC Name |

dodec-11-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2,13H,1,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXYZQSFDTZEBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188776 | |

| Record name | Dodec-11-enol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Dodecen-1-ol | |

CAS RN |

35289-31-7 | |

| Record name | 11-Dodecen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35289-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodec-11-enol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035289317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodec-11-enol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodec-11-enol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 11-Dodecen-1-ol in insect pheromone research?

A: 11-Dodecen-1-ol and its acetate ester are recognized as crucial components of the sex pheromone system in several insect species, notably the European corn borer (Ostrinia nubilalis). [] This discovery has led to significant advancements in pest management strategies, including the development of pheromone traps for monitoring and controlling insect populations.

Q2: How does the processing of cured fish influence the presence of 11-Dodecen-1-ol acetate?

A: Research indicates that 11-Dodecen-1-ol acetate is present in cured fish and that the pickling process can impact its concentration. [] Specifically, pickling accelerates the conversion of precursors into flavor compounds, including esters like 11-Dodecen-1-ol acetate, which contribute to the characteristic aroma of cured fish.

Q3: Are there synthetic routes available for the production of 11-Dodecen-1-ol acetate?

A: Yes, efficient synthetic pathways have been developed to produce 11-Dodecen-1-ol acetate. One approach involves the use of readily available starting materials like cis-13-docosenoic acid. Through a series of chemical transformations, including isomerization steps, 11-Dodecen-1-ol acetate can be synthesized. [] This synthetic accessibility makes it a viable option for various applications, including pest control and research.

Q4: Beyond its role as an insect pheromone, are there other notable applications of 11-Dodecen-1-ol?

A: 11-Dodecen-1-ol serves as a key intermediate in the synthesis of naturally occurring pyridine alkaloids, including theonelladins C and D, niphatesine C, and xestamine D. [] These alkaloids exhibit a range of biological activities and are of interest for their potential medicinal properties. Palladium-catalyzed coupling reactions are employed to efficiently construct the complex structures of these alkaloids, highlighting the versatility of 11-Dodecen-1-ol as a synthetic building block.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl}arsonic acid](/img/structure/B1617803.png)

![Ethyl 1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B1617807.png)

![Ethyl 2-[(2,2-diphenylacetyl)amino]acetate](/img/structure/B1617810.png)

![N-[4-(4-acetamidophenyl)sulfanylphenyl]acetamide](/img/structure/B1617811.png)